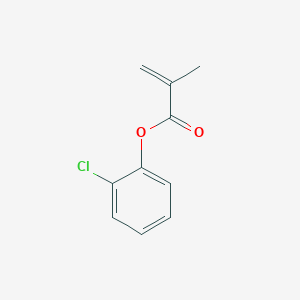

2-Chlorophenyl 2-methylprop-2-enoate

Description

2-Chlorophenyl 2-methylprop-2-enoate is an ester derived from 2-chlorophenol and 2-methylprop-2-enoic acid (methacrylic acid). While direct data on this compound is scarce in the provided evidence, its structure suggests it combines a chlorinated aromatic ring with a reactive α,β-unsaturated ester moiety. Such esters are often intermediates in organic synthesis, particularly in polymer chemistry or pharmaceutical applications, where the chlorine substituent may enhance lipophilicity or bioactivity .

The compound’s molecular formula is C₁₀H₉ClO₂, with a molecular weight of 196.63 g/mol. Key structural features include:

- A 2-chlorophenyl group, which introduces steric and electronic effects.

- A methylprop-2-enoate (methacrylate) group, enabling polymerization or Michael addition reactions.

Properties

CAS No. |

18967-23-2 |

|---|---|

Molecular Formula |

C10H9ClO2 |

Molecular Weight |

196.63 g/mol |

IUPAC Name |

(2-chlorophenyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C10H9ClO2/c1-7(2)10(12)13-9-6-4-3-5-8(9)11/h3-6H,1H2,2H3 |

InChI Key |

YKZMWXJHPKWFLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=CC=C1Cl |

Related CAS |

36876-19-4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorophenyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-chlorophenol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Chlorophenyl 2-methylprop-2-enoate has several scientific research applications:

Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which find applications in coatings, adhesives, and sealants.

Materials Science: The compound is incorporated into composite materials to enhance their thermal and mechanical properties.

Biological Research: It is studied for its potential antimicrobial and anticancer properties, particularly in the development of new therapeutic agents.

Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-chlorophenyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Interacting with Cellular Membranes: Altering membrane permeability and affecting cellular functions.

Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can lead to cell damage or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds, identified in the evidence, share structural similarities with 2-chlorophenyl 2-methylprop-2-enoate (Table 1):

Table 1: Structural Comparison of this compound and Analogues

Key Differences and Implications

Aromatic Substituent Effects

- 2-Chlorophenyl vs. 4-Chlorophenyl: The position of the chlorine atom on the phenyl ring (ortho in 2-chlorophenyl vs. para in 4-chlorophenyl) influences electronic and steric properties.

- Dimethoxyphenyl vs. Chlorophenyl: Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate () demonstrates how electron-donating methoxy groups enhance conjugation, making it suitable for optoelectronic applications. In contrast, the electron-withdrawing chlorine in this compound may favor electrophilic substitution reactions .

Ester Group Variations

- Methyl vs. Ethyl Esters: Methyl esters (e.g., this compound) generally exhibit higher volatility and faster hydrolysis rates compared to ethyl esters. Ethyl esters, such as those in and , may offer better stability in biological systems .

Functional Group Diversity

- Cyano and Amino Groups: The cyano group in enhances dipole interactions, critical for nonlinear optical materials. Amino groups in facilitate hydrogen bonding, which is leveraged in antimicrobial drug design .

- Cyclopropane Moieties : Methyl 2-chloro-2-cyclopropylideneacetate () incorporates a strained cyclopropane ring, enabling unique reactivity in cycloaddition reactions, unlike the simpler methacrylate backbone of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.